molecular formula C7H12O3 B14469985 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol CAS No. 65527-78-8

3-(1,3-Dioxolan-2-yl)but-2-en-1-ol

Cat. No.: B14469985
CAS No.: 65527-78-8
M. Wt: 144.17 g/mol
InChI Key: MWEPUOMJGRJDTP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is an organic compound that features a dioxolane ring attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The butenol part of the molecule can be introduced through various organic synthesis techniques, including aldol condensation and subsequent reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)but-2-en-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bond in the butenol part can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into halides.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Halides or other substituted derivatives.

Comparison with Similar Compounds

Properties

CAS No.

65527-78-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)but-2-en-1-ol

InChI

InChI=1S/C7H12O3/c1-6(2-3-8)7-9-4-5-10-7/h2,7-8H,3-5H2,1H3

InChI Key

MWEPUOMJGRJDTP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1OCCO1

Origin of Product

United States

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